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Compound of Interest

Compound Name: Disodium galactarate

CAS No.: 1955-73-3

Cat. No.: B161657

Get Quote

This guide provides a comprehensive technical overview of the microbial biosynthesis of

disodium galactarate, a salt of galactaric acid (also known as mucic acid). It is intended for

researchers, scientists, and drug development professionals engaged in metabolic

engineering, synthetic biology, and bioprocess development. This document delves into the

core metabolic pathways, enzymatic mechanisms, and genetic engineering strategies

employed to establish and optimize the production of this valuable platform chemical in various

microbial hosts.

Part 1: Foundational Knowledge and Strategic
Importance
Introduction to Disodium Galactarate and its Precursor,
Galactaric Acid
Galactaric acid is a six-carbon dicarboxylic acid, an aldaric acid, that is traditionally produced

through the nitric acid oxidation of galactose or galactose-containing compounds.[1][2] Its salt

form, disodium galactarate, offers potential advantages in terms of solubility and formulation.

Galactaric acid and its derivatives have a wide array of applications, serving as a bio-based
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replacement for petroleum-derived chemicals.[3] They are utilized in the food and

pharmaceutical industries as additives, and show promise as precursors for polymers like nylon

and in the synthesis of other valuable chemicals.[4][5] The growing demand for sustainable

chemical production has spurred significant interest in developing microbial fermentation routes

for galactaric acid.

The Imperative for a Biological Route: Overcoming
Chemical Synthesis Limitations
Conventional chemical synthesis of galactaric acid often involves harsh reaction conditions, the

use of strong oxidizing agents like nitric acid, and can lead to the formation of byproducts,

posing environmental and safety concerns.[5] Microbial biosynthesis presents a more

sustainable and selective alternative, offering the potential for production from renewable

feedstocks under milder conditions.

Part 2: Elucidating the Biosynthetic Pathways
Microorganisms do not naturally produce galactaric acid in significant quantities. Therefore, its

production relies on the principles of metabolic engineering, where heterologous pathways are

introduced and optimized in suitable microbial hosts. Two primary pathways have been

successfully engineered for this purpose.

Pathway I: The D-Galacturonic Acid Oxidation Route
This pathway leverages the abundance of D-galacturonic acid, the primary component of

pectin, a major constituent of plant biomass.[6][7] The core of this pathway is the introduction of

a single enzymatic step to convert D-galacturonic acid into galactaric acid.

The central enzyme in this pathway is Uronate Dehydrogenase (Udh, EC 1.1.1.203), which

catalyzes the NAD+-dependent oxidation of D-galacturonic acid to galactaro-lactone.[3][6] This

lactone then spontaneously hydrolyzes to form galactaric acid.[6][8] Udh is a bacterial enzyme,

with genes from organisms like Pseudomonas syringae and Agrobacterium tumefaciens being

commonly used.[3][9]

Diagram: D-Galacturonic Acid to Galactaric Acid Pathway
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Caption: Enzymatic conversion of D-galacturonic acid to galactaric acid.

The choice of microbial host is critical. Filamentous fungi like Aspergillus niger and Trichoderma

reesei are attractive candidates due to their natural ability to degrade pectin and utilize D-

galacturonic acid.[7][10] However, their native D-galacturonic acid catabolism pathways

compete with the production of galactaric acid.

Causality in Experimental Choices: To channel the metabolic flux towards galactaric acid, the

endogenous D-galacturonic acid catabolic pathway must be inactivated. In fungi, this is

typically achieved by deleting the gene encoding D-galacturonic acid reductase, the first

enzyme in the native reductive pathway.[6][7] This creates a host strain that can no longer grow

on D-galacturonic acid but can be engineered to convert it to the desired product upon the

introduction of the bacterial udh gene.[6]

Pathway II: The myo-Inositol Oxidation Route
This synthetic pathway starts from glucose and proceeds through the intermediate myo-inositol.

It has been successfully implemented in both Escherichia coli and Saccharomyces cerevisiae.

[9][11] This pathway consists of three core heterologous enzymes.

myo-Inositol-1-phosphate Synthase (Ino1): This enzyme, typically sourced from S.

cerevisiae, converts glucose-6-phosphate, a central metabolite, into myo-inositol-1-

phosphate.[9]

Endogenous Phosphatase: A host-native phosphatase then dephosphorylates myo-inositol-

1-phosphate to yield myo-inositol.[9]

myo-Inositol Oxygenase (MIOX): This is a crucial and often rate-limiting enzyme that

oxidizes myo-inositol to D-glucuronic acid.[11][12][13] The MIOX gene from mice (Mus

musculus) has been frequently used.[9]
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Uronate Dehydrogenase (Udh): The same enzyme from the D-galacturonic acid pathway is

then used to oxidize D-glucuronic acid to D-glucaric acid.[9] While this pathway produces

glucaric acid, the principles and key enzymes are highly relevant and often discussed in

tandem with galactaric acid biosynthesis.

Diagram: myo-Inositol Pathway to Glucaric Acid
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Caption: The engineered myo-inositol pathway for glucaric acid production.

A significant challenge in this pathway is the low activity and stability of the MIOX enzyme,

which can lead to the accumulation of the intermediate myo-inositol.[12][14]
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Field-Proven Insights: To address the MIOX bottleneck, researchers have employed several

strategies:

Codon Optimization: Adapting the MIOX gene sequence for optimal expression in the

chosen host, such as S. cerevisiae.[11]

Protein Engineering: Using directed evolution or fusing stabilizing tags (like SUMO) to the

MIOX protein to enhance its activity and stability.[13][14]

Fusion Proteins: Creating fusion enzymes, for instance by linking MIOX and Udh with

peptide linkers, to improve catalytic efficiency.[15]

Part 3: Methodologies and Protocols
This section provides a detailed, step-by-step guide to the key experiments and workflows

involved in establishing and analyzing disodium galactarate biosynthesis.

Strain Construction and Genetic Engineering
This protocol describes the use of CRISPR/Cas9 for targeted gene deletion, a self-validating

system as successful deletion results in a clear phenotype (inability to grow on D-galacturonic

acid).

gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene for D-

galacturonic acid reductase. Synthesize the sgRNAs in vitro.

Cas9 Expression: Utilize a plasmid expressing the Cas9 nuclease.

Protoplast Transformation: Prepare protoplasts of the A. niger host strain. Co-transform the

protoplasts with the Cas9 expression plasmid and the in vitro synthesized sgRNAs.

Selection and Screening: Select for transformants and screen for the desired deletion

phenotype by replica plating on media with and without D-galacturonic acid as the sole

carbon source.[10]

Verification: Confirm the gene deletion at the molecular level using PCR and DNA

sequencing.
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Gene Synthesis and Codon Optimization: Synthesize the udh gene from a bacterial source

(e.g., P. syringae), with its codon usage optimized for the expression host (e.g., T. reesei or

S. cerevisiae).

Vector Construction: Clone the optimized udh gene into an appropriate expression vector

under the control of a strong, well-characterized promoter.

Host Transformation: Introduce the expression vector into the engineered host strain (with

the deleted native pathway).

Integration and Expression Analysis: For stable production, integrate the expression cassette

into the host genome. Verify the expression of Udh via RT-qPCR to measure transcript levels

and/or Western blotting to detect the protein.

Diagram: Experimental Workflow for Strain Engineering
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Caption: Workflow for creating a galactaric acid-producing microbial strain.

Fermentation and Product Quantification
Successful production of galactaric acid is highly dependent on fermentation conditions. Both

salts and the free acid have relatively low solubility, which can pose a challenge.[4]
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Parameter Optimized Value Rationale

pH ~4.0 - 4.7

Galactaric acid is most soluble

at a slightly acidic pH in the

presence of sodium or

ammonium ions.[4][16]

Temperature 35 °C

Optimal for the activity of the

engineered enzymes and

growth of the host organism (T.

reesei).[4][16]

Co-substrate Lactose or D-xylose

Provide a carbon and energy

source for cell growth and

maintenance without

interfering with the D-

galacturonic acid conversion.

[8]

Nitrogen Source Ammonium and Yeast Extract
Supports robust cell growth

and enzymatic activity.[16]

Table 1: Optimized Fermentation Parameters for Galactaric Acid Production in T. reesei.

Accurate quantification of galactaric acid in the fermentation broth is essential for process

optimization.

Protocol: HPLC Analysis of Galactaric Acid

Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate

matter. Filter the supernatant through a 0.22 µm filter.

Chromatographic Separation: Use a High-Performance Liquid Chromatography (HPLC)

system equipped with a suitable column for organic acid analysis (e.g., an ion-exchange

column).

Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid) is typically used.
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Detection: Detect the eluted galactaric acid using a Refractive Index (RI) detector or a UV

detector at a low wavelength (e.g., 210 nm).

Quantification: Create a standard curve using known concentrations of pure galactaric acid

to quantify the concentration in the samples.

Trustworthiness through Self-Validation: The specificity of this protocol is validated by

comparing the retention time of the peak in the sample to that of a pure galactaric acid

standard. Spiking the sample with the standard should result in a single, larger peak at the

same retention time, confirming the identity of the analyte.

Part 4: Conclusion and Future Outlook
The microbial biosynthesis of disodium galactarate is a rapidly advancing field. Significant

progress has been made in engineering both fungal and bacterial hosts to produce this

valuable chemical from renewable resources. The D-galacturonic acid pathway in pectin-

degrading fungi offers a direct route from biomass, while the myo-inositol pathway provides a

versatile platform starting from glucose.

Future research will likely focus on:

Improving Enzyme Performance: Further engineering of key enzymes like MIOX to enhance

their catalytic efficiency and stability.

Host Optimization: Developing more robust host strains with improved tolerance to the

product and fermentation stressors.

Process Intensification: Optimizing fed-batch fermentation strategies and downstream

processing to increase titers, rates, and yields, making the bioprocess economically

competitive with traditional chemical synthesis.

Expanding Feedstock Utilization: Engineering microbes to co-utilize different sugars present

in lignocellulosic hydrolysates to improve the process economy.

By integrating advanced metabolic engineering, synthetic biology, and bioprocess optimization,

the microbial production of disodium galactarate is poised to become a cornerstone of a more

sustainable chemical industry.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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